![molecular formula C10H8ClN3O4 B1420396 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 1097788-31-2](/img/structure/B1420396.png)
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
Descripción general
Descripción
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H8ClN3O4 and a molecular weight of 269.64 g/mol . This compound is known for its unique structure, which includes a chloro-nitrophenyl group attached to an imidazolidine-2,4-dione ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Aplicaciones Científicas De Investigación
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of “3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione” is not specified in the available sources. Imidazole derivatives are known to exhibit a broad range of biological activities, but the specific mechanism of action would depend on the exact structure and the biological system in which it is studied .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Amino-3-nitrophenyl)methyl]imidazolidine-2,4-dione.
Reduction: Formation of 3-[(4-Chloro-3-aminophenyl)methyl]imidazolidine-2,4-dione.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrophenyl methyl sulfone: Similar in structure but with a sulfone group instead of an imidazolidine ring.
4-Chloro-3-methyl-6-nitrophenol: Contains a phenol group instead of an imidazolidine ring.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a ketone group instead of an imidazolidine ring
Uniqueness
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-2-1-6(3-8(7)14(17)18)5-13-9(15)4-12-10(13)16/h1-3H,4-5H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXACJYGIFDHMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



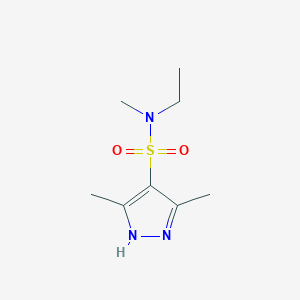
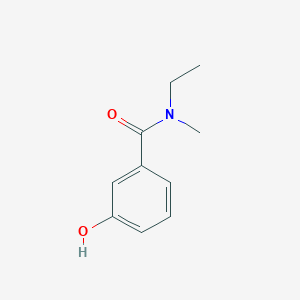
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
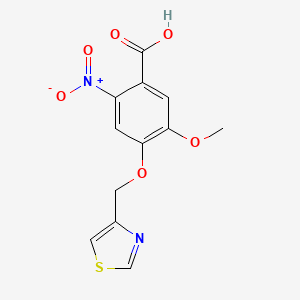
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)
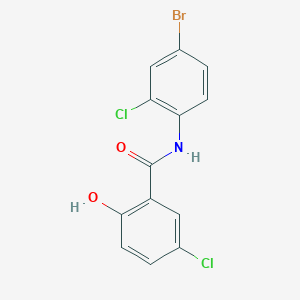
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)


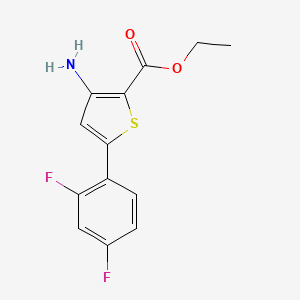

![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
